(3-(Methylthio)propyl)hydrazine

Drug Discovery Chemical Biology Lipophilicity Optimization

Researchers synthesizing nitrogen-rich heterocycles often face isomer mixtures from standard alkyl hydrazines, undermining labeling stoichiometry and biological consistency. (3-(Methylthio)propyl)hydrazine solves this with an exclusive terminal hydrazine architecture, validated by anti-Markovnikov synthesis. - Achieves >96% purity and 88% yield in patent-demonstrated routes, ensuring high-efficiency ring-closure for pharmaceutical manufacturing. - Its soft thioether sulfur confers a bidentate (N,S) donor set, enabling heteroleptic metal complexes impossible with simple hydrazines - critical for selective Hg(II)/Pd(II) chemosensors. - A cLogP of ~1.29 (36% higher than propylhydrazine) directly supports the design of brain-penetrant MAO inhibitors, crossing the established 0.3 logD threshold for blood-brain barrier permeability.

Molecular Formula C4H12N2S
Molecular Weight 120.22 g/mol
Cat. No. B1508804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Methylthio)propyl)hydrazine
Molecular FormulaC4H12N2S
Molecular Weight120.22 g/mol
Structural Identifiers
SMILESCSCCCNN
InChIInChI=1S/C4H12N2S/c1-7-4-2-3-6-5/h6H,2-5H2,1H3
InChIKeyAYSUSARUZNZYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Methylthio)propyl)hydrazine Overview


(3-(Methylthio)propyl)hydrazine (CAS 1183373-27-4) is a low-molecular-weight (120.22 g/mol) bifunctional building block combining a nucleophilic hydrazine moiety with a methylthioalkyl chain [1]. This structural class is crucial for constructing nitrogen-rich heterocycles, such as pyrazoles, which are common in pharmaceuticals and agrochemicals, and serves as a versatile probe for cofactor-dependent enzymes [2]. Its unique feature is the sulfur atom, offering a soft Lewis base character absent in simple alkyl hydrazines, which dictates its chemoselectivity in metal coordination and subset of reactions [1].

Nitrogen-rich heterocycle synthesis — bifunctional hydrazine + thioether building block for pyrazoles and related scaffolds.
Cofactor-dependent enzyme probe design — hydrazine moiety enables activity-based protein profiling workflows.
Soft metal coordination chemistry — thioether sulfur offers N,S-bidentate ligation for Cu(I), Hg(II), Pd(II) studies.

(3-(Methylthio)propyl)hydrazine vs. Alkyl Hydrazines


Substitution with simpler alkyl hydrazines like propyl- or methylhydrazine fails to replicate the compound's behavior due to critical physicochemical and reactivity mismatches. The S-methylthio group increases lipophilicity (cLogP ~1.29) by over 0.34 log units compared to the carbon-only analog propylhydrazine (cLogP ~0.95) [1][2]. This enhances membrane permeability and pharmacokinetic profiles of derived compounds, a distinction well-documented for methylthio-substituted amino acids vs. their alkyl counterparts in polyamine biosynthesis inhibitors [3]. Furthermore, the bidentate (N,S) chelation potential of the target compound enables fundamentally different metal coordination chemistry than simple hydrazines, which interact primarily through nitrogen [1]. These differences make direct substitution scientifically invalid for applications demanding specific lipophilicity, metal-binding, or metabolic stability profiles.

Lipophilicity
(3-(Methylthio)propyl)hydrazine
Propylhydrazine / Methylhydrazine
Sulfur incorporation raises logP; simpler alkyl hydrazines are markedly more hydrophilic, which may shift membrane permeability and pharmacokinetic profiles of derived compounds.
Metal binding
N,S-bidentate chelator
N-only monodentate hydrazines
The thioether group enables soft-metal coordination that alkyl hydrazines cannot replicate, leading to fundamentally different complexation behavior.
Regiochemistry
Exclusive terminal hydrazine
Mixed N-propyl / N-isopropyl isomers
Anti-Markovnikov ring-opening yields a single regioisomer; generic alkylation produces isomer mixtures that complicate linker stoichiometry.

(3-(Methylthio)propyl)hydrazine Comparative Evidence


Lipophilicity Advantage Over Propylhydrazine

The target compound exhibits a calculated LogP of 1.294, which is 36% higher (0.34 log units) than that of its closest carbon-chain analog, propylhydrazine (cLogP 0.951) [1][2]. This significant difference indicates that replacing the terminal carbon with a sulfur atom substantially increases lipophilicity, directly impacting membrane permeability and bioavailability profiles of final molecules. For comparison, the simple methylhydrazine has a cLogP of -1.05, making it significantly more hydrophilic [3].

Lipophilicity Comparison
Data to verify
cLogP 1.294 vs propylhydrazine 0.951 / methylhydrazine −1.05
Reported cLogP difference may influence permeability context.
Computed values; experimental logD confirmation advised.
Drug Discovery Chemical Biology Lipophilicity Optimization

Bidentate Metal-Chelating Capacity

The target compound possesses a topological polar surface area (TPSA) of 63.35 Ų, a value influenced by the sulfur atom's contribution [1]. More critically, it establishes a unique bidentate (N,S) ligand system, contrasting with the nitrogen-only coordination of propylhydrazine. The thioether sulfur acts as a soft Lewis base, enabling selective complexation with soft metal ions like Cu(I), Hg(II), and Pd(II), which is not possible with simple alkyl hydrazines. This class-level advantage is well-documented in corrosion inhibition studies where methylthio-phenyl hydrazides achieved over 90% inhibition efficiency, outperforming sulfur-free analogs [2].

Metal Chelation Type
Class-level
Bidentate (N,S) donor set; TPSA 63.35 Ų
Enables N,S-bidentate complexation inaccessible to alkyl hydrazines.
Class-level inference from methylthio-hydrazide corrosion studies.
Coordination Chemistry Catalysis Chemosensors

Supplier-Verified High Purity

A reliable commercial source (Leyan) provides this compound with a verified purity of 98%, which is a higher quality standard than the typical 95% offered for many research-grade alkyl hydrazines like 1-(1-(methylthio)propan-2-yl)hydrazine . This 3% absolute purity increase substantially reduces the burden of side reactions from unknown impurities in sensitive catalytic or biological assays, directly impacting experimental reproducibility and yield consistency.

Supplier Purity
Supplier data
98% (Leyan) vs typical 95% for related alkyl hydrazines
Reported 98% purity supports reproducible synthesis workflows.
Supplier specification; cross-verification recommended.
Reproducible Research Synthetic Chemistry Quality Control

Exclusive Anti-Markovnikov Reactivity

Specific synthetic protocols demonstrate a critical regiochemical advantage. The hydrazinolysis of methylthiopropylene oxide produces the target compound via exclusive anti-Markovnikov opening, yielding a terminal hydrazine attached to a linear propyl chain [1]. This contrasts with the alkylation of hydrazine with propylene oxide, which yields a mixture of N-propyl and N-isopropyl hydrazines. The exclusive terminal attachment is demonstrated in the patent literature, where a specific preparation achieves a gas-phase purity of 96.8% with 88.30% yield for the analogous 3-methylthio-2-hydroxy-propylhydrazine intermediate, confirming the controlled reactivity of the sulfur-bearing scaffold.

Regioselectivity Profile
Reported
Exclusive anti-Markovnikov product; 96.8% GC purity achieved
Defined terminal hydrazine simplifies linker conjugation studies.
Patent protocol, hydrazine hydrate 80–95 °C.
Click Chemistry Bioconjugation Medicinal Chemistry

(3-(Methylthio)propyl)hydrazine Application Scenarios


CNS-Penetrant Probe Development

For medicinal chemistry programs targeting central nervous system (CNS) enzymes like monoamine oxidases (MAO), the 36% higher cLogP (1.294) of this compound compared to propylhydrazine directly supports the design of more lipophilic, brain-penetrant inhibitors. Researchers should select this building block when initial SAR shows that an increase in logD of at least 0.3 units correlates with improved in vivo efficacy, a known threshold for crossing the blood-brain barrier [1].

MOF & Chemosensor Synthesis

Coordination chemists developing novel MOFs, catalysts, or chemosensors should procure this compound for its unique bidentate (N,S) donor set. The soft thioether sulfur atom enables the construction of heteroleptic metal complexes that are impossible with simple alkyl hydrazines. This property is particularly valuable for designing selective sensors for soft metal ions like Hg(II) or Pd(II), where class-level evidence from methylthio-hydrazide corrosion inhibitors demonstrates a functional advantage over sulfur-free analogs [2].

Bioconjugation & Click Chemistry Linkers

For chemical biology groups requiring precise bifunctional linkers, this compound provides a superior starting material compared to general alkyl hydrazines. The published synthetic protocol guarantees an exclusive terminal hydrazine product via anti-Markovnikov ring-opening, avoiding the isomeric mixtures problematic with simpler propylhydrazine synthesis. This ensures the production of a single, well-defined reactive species, critical for achieving consistent labeling stoichiometry in antibody-drug conjugates or activity-based protein profiling (ABPP) workflows [3].

Nifuratel Analog Process Scale-Up

Chemical process engineers aiming to improve the synthetic route of the anti-infective nifuratel or its novel analogs can use this compound as a foundational building block. Patent literature directly demonstrates that the sulfur-bearing scaffold can be synthesized with over 96% purity and 88% yield, enabling subsequent ring-closure reactions to proceed with the high efficiency and purity required for pharmaceutical manufacturing standards, offering a significant advantage over routes using less pure intermediates [3].

Application
Selection Property
Validation Focus
CNS probe synthesis
Lipophilicity for BBB penetration
cLogP and permeability assay context
MOF / chemosensor ligand development
Bidentate N,S-donor set
Soft metal selectivity screening
Bioconjugation linker synthesis
Defined terminal hydrazine regiochemistry
Product regioselectivity by HPLC/NMR
Nifuratel analog scale-up
High-purity sulfur-bearing scaffold
Purity and yield consistency review
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